3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number
3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-Diaminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.
Chemical Structure and Identification
The chemical structure of 3-(Trifluoromethyl)benzene-1,2-diamine consists of a benzene ring substituted with two adjacent amino (-NH2) groups at positions 1 and 2, and a trifluoromethyl (-CF3) group at position 3.
Chemical Structure:

CAS Number: 360-60-1
Synonyms: 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)-1,2-benzenediamine
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇F₃N₂ | - |
| Molecular Weight | 176.14 g/mol | - |
| Appearance | Solid powder | Sigma-Aldrich |
| Boiling Point | 41 °C | Sigma-Aldrich (Note: This is likely a typographical error and may refer to a different property or condition) |
| Storage Temperature | 2-8 °C, inert atmosphere, keep in dark place | BLD Pharm |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | ChemScene (for dihydrochloride) |
| logP (calculated) | 2.7134 | ChemScene (for dihydrochloride) |
Table 2: Spectral Data (Predicted and Reference)
| Spectrum Type | Predicted/Reference Data |
| ¹H NMR | Aromatic protons expected in the range of δ 6.5-7.5 ppm. Amine protons will show a broad signal, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group is expected around δ -60 to -65 ppm (relative to CFCl₃). |
| IR (Infrared) | Characteristic N-H stretching bands for the primary amine groups around 3300-3500 cm⁻¹. Strong C-F stretching bands are expected around 1100-1300 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) expected at m/z = 176. |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine
A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. The following two-step protocol outlines a feasible pathway for the preparation of 3-(Trifluoromethyl)benzene-1,2-diamine.
Step 1: Synthesis of 1,2-Dinitro-3-(trifluoromethyl)benzene (Precursor)
The synthesis of the dinitro precursor can be achieved by the nitration of 2-nitro-6-(trifluoromethyl)aniline followed by a Sandmeyer reaction, or through direct nitration of a suitable trifluoromethylbenzene derivative. A plausible route involves the nitration of 1-nitro-2-(trifluoromethyl)benzene.
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Materials: 1-nitro-2-(trifluoromethyl)benzene, fuming nitric acid (90%), concentrated sulfuric acid (98%).
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Procedure:
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To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to 0-5 °C, slowly add 1-nitro-2-(trifluoromethyl)benzene.
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Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC.
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Carefully pour the cooled reaction mixture onto crushed ice.
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The precipitated solid, 1,2-dinitro-3-(trifluoromethyl)benzene, is collected by filtration, washed with cold water until the washings are neutral, and dried.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Step 2: Reduction to 3-(Trifluoromethyl)benzene-1,2-diamine
The reduction of the dinitro precursor to the diamine is typically achieved by catalytic hydrogenation.
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Materials: 1,2-Dinitro-3-(trifluoromethyl)benzene, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.
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Procedure:
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In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1,2-dinitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
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Seal the vessel and purge with nitrogen, followed by hydrogen gas.
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Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir the mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(Trifluoromethyl)benzene-1,2-diamine.
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The product can be further purified by column chromatography on silica gel or by recrystallization.
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Safety and Handling
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Nitro Compounds: The dinitro intermediate is potentially explosive and should be handled with care. Avoid heat, shock, and friction.
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Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
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Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.
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Product: Aromatic amines can be toxic and may cause skin and eye irritation.[1] Handle with gloves and safety glasses.
Applications in Drug Development and Research
3-(Trifluoromethyl)benzene-1,2-diamine is a valuable building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a prominent feature in many biologically active molecules with a wide range of therapeutic properties, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer activities.[2][3][4][5]
The trifluoromethyl group can enhance the pharmacological profile of the final compound by increasing its metabolic stability and membrane permeability. The diamine functionality allows for cyclization reactions with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole ring system.
Visualization of Synthetic Utility
The following diagrams illustrate the logical workflow of utilizing 3-(Trifluoromethyl)benzene-1,2-diamine as a key intermediate in chemical synthesis.
Caption: Synthetic pathway for 3-(Trifluoromethyl)benzene-1,2-diamine.
Caption: Role as a building block in benzimidazole synthesis.
References
- 1. chemical-label.com [chemical-label.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
